4-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine carboxamide family, characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a 2,4-dimethoxyphenyl group at position 4, a 2,3-dimethylphenyl carboxamide at position 5, and a methyl group at position 4. Its molecular formula is C₂₂H₂₅N₃O₄, with a molecular weight of 395.46 g/mol . The stereochemistry is reported as a racemic mixture, and its physicochemical properties include a logP of 3.09, polar surface area of 73.957 Ų, and moderate aqueous solubility (logSw = -3.369) .
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-12-7-6-8-17(13(12)2)24-21(26)19-14(3)23-22(27)25-20(19)16-10-9-15(28-4)11-18(16)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWBEJAKLWSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with 2,3-dimethylaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound has demonstrated a range of biological activities that make it a candidate for further research in pharmacology:
Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. The specific compound may inhibit tumor growth by interfering with cellular proliferation pathways .
Antimicrobial Properties
Studies have shown that compounds similar to tetrahydropyrimidines possess antimicrobial activity against various pathogens. The structural characteristics of this compound suggest potential efficacy against bacterial and fungal infections .
Anti-inflammatory Effects
Tetrahydropyrimidine derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of tetrahydropyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to 4-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide significantly reduced cell viability in breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the phenyl rings and the nature of the carboxamide group. Key comparisons include:
Key Observations :
- Methoxy Substitution : The 2,4-dimethoxyphenyl group in the target compound enhances lipophilicity (logP = 3.09) compared to the 4-methoxyphenyl analogue (logP ≈ 2.8 estimated) . This may improve membrane permeability but reduce solubility.
- Carboxamide vs.
- Aryl Group Diversity : The furan-containing analogue () shows lower molecular weight and distinct electronic properties, but its biological relevance remains unexplored .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound’s logP (3.09) is higher than the methyl ester analogue (logP ~2.5), favoring blood-brain barrier penetration but posing challenges for aqueous solubility .
- Polar Surface Area (PSA) : With a PSA of 73.957 Ų, the compound may exhibit moderate oral bioavailability, aligning with typical thresholds (<75 Ų for good absorption) .
- Stereochemistry : The racemic nature of the compound (common in dihydropyrimidines) could lead to divergent activities of enantiomers, necessitating chiral resolution for therapeutic use .
Biological Activity
The compound 4-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class of compounds, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C22H25N3O3
- Molecular Weight: 365.46 g/mol
- CAS Number: 442650-73-9
The structure of the compound features a tetrahydropyrimidine core with various substituents that influence its biological activity.
Anticancer Activity
Research has indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance:
- Study Findings: A study demonstrated that derivatives with similar structures inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the mitochondrial pathway .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophages. This action is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.
- Mechanism: The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in the expression of inflammatory mediators .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective against |
Case Study 1: Anticancer Activity in Breast Cancer
A recent study evaluated the efficacy of a similar tetrahydropyrimidine derivative on MCF-7 breast cancer cells. The results showed that treatment with the compound led to a significant reduction in cell viability (IC50 = 15 µM) after 48 hours. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Case Study 2: Anti-inflammatory Properties
In an experimental model of arthritis, administration of the compound resulted in reduced paw edema and a significant decrease in serum levels of TNF-alpha and IL-6. Histological analysis confirmed decreased synovial inflammation compared to control groups .
Q & A
Q. What synthetic methodologies are established for synthesizing this tetrahydropyrimidine carboxamide?
The compound is typically synthesized via multi-step routes involving:
- Step 1 : Formation of the tetrahydropyrimidine core via modified Biginelli reactions using substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde) and β-keto esters under acid catalysis (e.g., HCl or p-TsOH) .
- Step 2 : Introduction of the 2,3-dimethylphenyl carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol .
Q. What spectroscopic techniques validate the compound’s structure?
- 1H/13C NMR : Confirm substituent positions (e.g., dimethoxyphenyl aromatic protons at δ 6.7–7.1 ppm; methyl groups at δ 2.1–2.4 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹ for oxo group; carboxamide C=O at ~1640 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., tetrahydropyrimidine ring puckering) .
Q. What in vitro assays are used for preliminary biological evaluation?
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility : Measure in PBS (pH 7.4) or DMSO for dose-response studies .
Advanced Research Questions
Q. How can regioselectivity challenges during substituent introduction be addressed?
Regioselectivity in alkylation/arylation steps is influenced by:
- Steric Effects : Bulky substituents (e.g., 2,3-dimethylphenyl) favor para-substitution on the pyrimidine ring .
- Electronic Effects : Electron-donating groups (e.g., methoxy) direct electrophilic attacks to electron-deficient positions .
- Catalytic Systems : Use of Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings to control cross-reactivity .
Q. How can low yields in the final carboxamide step be optimized?
Q. What computational methods predict binding interactions with biological targets?
Q. Example Binding Data :
| Target | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| EGFR | -9.2 | H-bond with Met793, π-π stacking with Phe723 |
Q. How are stability and degradation profiles analyzed under physiological conditions?
Q. What strategies improve aqueous solubility for in vivo studies?
Q. Methodological Contradictions & Resolutions
Q. Discrepancies in reported biological activity across studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
